molecular formula C20H23F2N3O2 B2742456 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309571-09-1

6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2742456
CAS RN: 2309571-09-1
M. Wt: 375.42
InChI Key: JFPNSIFZUDGCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the pyridazinone family and has been found to exhibit promising pharmacological properties, making it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one is not yet fully understood, but it is believed to work by inhibiting specific enzymes or proteins that play a critical role in disease progression. This compound has been found to target a wide range of molecular targets, making it a promising candidate for the development of novel therapeutics.
Biochemical and Physiological Effects:
Studies have shown that 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one exhibits potent biochemical and physiological effects. This compound has been found to inhibit cell proliferation, induce apoptosis, and suppress inflammatory responses. Furthermore, it has been shown to exhibit excellent pharmacokinetic properties, making it an attractive candidate for further development.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one is its high potency and selectivity. This compound has been found to exhibit excellent activity against a wide range of molecular targets, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its relatively low solubility, which can pose challenges in formulation and delivery.

Future Directions

There are several future directions for research on 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one. One area of focus is the development of novel drug formulations and delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one involves several steps, including the condensation of 2,4-difluorobenzoyl chloride with piperidine, followed by the addition of tert-butyl isocyanide and finally, cyclization to form the pyridazinone ring. This method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

The potential applications of 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one in scientific research are numerous. One of the most significant areas of research is in drug discovery and development, where this compound has been found to exhibit potent activity against a wide range of diseases, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

6-tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O2/c1-20(2,3)17-6-7-18(26)25(23-17)14-8-10-24(11-9-14)19(27)15-5-4-13(21)12-16(15)22/h4-7,12,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPNSIFZUDGCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.